2-(benzylamino)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
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Overview
Description
2-(benzylamino)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide is a complex organic compound featuring a benzylamino group, a thiazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Benzylamino Group: The benzylamino group can be introduced via nucleophilic substitution reactions, where benzylamine reacts with a suitable electrophile.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of benzylidene derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The thiazole rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are commonly used under appropriate conditions.
Major Products
Oxidation: Benzylidene derivatives.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-(benzylamino)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural features that may interact with biological targets.
Material Science: The compound’s unique structure can be utilized in the development of novel materials with specific properties.
Biological Studies: It can be used as a probe to study biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-(benzylamino)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and π-π interactions with proteins, while the thiazole rings can participate in stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(benzylamino)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide: shares similarities with other thiazole derivatives, such as:
Uniqueness
The presence of both benzylamino and carboxamide groups in This compound makes it unique compared to other thiazole derivatives. This combination of functional groups allows for diverse chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C15H14N4OS2 |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-(benzylamino)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C15H14N4OS2/c1-10-7-16-15(22-10)19-13(20)12-9-21-14(18-12)17-8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,17,18)(H,16,19,20) |
InChI Key |
FKNVDQWGYGRSRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CSC(=N2)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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